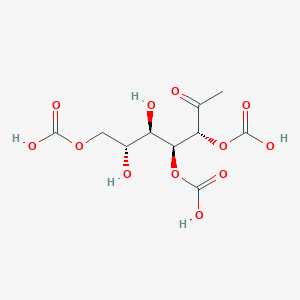

2,3,6-Tri-O-carboxymethyl-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFGOGPPGBIZDK-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2,3,6 Tri O Carboxymethyl D Glucose

The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose is primarily achieved through the carboxymethylation of D-glucose. This process is analogous to the well-established industrial synthesis of carboxymethyl cellulose (B213188) (CMC), which involves two key stages: alkalization (mercerization) and etherification. cellulosechemtechnol.ro

The initial step involves the activation of the hydroxyl groups on the D-glucose molecule by treating it with a strong base, typically sodium hydroxide (B78521), in an aqueous or alcohol-water medium. This mercerization step generates alkali glucose, increasing the nucleophilicity of the oxygen atoms on the glucose, making them more susceptible to electrophilic attack.

The second stage is the etherification reaction, where the activated glucose is reacted with a carboxymethylating agent, most commonly monochloroacetic acid (MCA) or its sodium salt (NaMCA). cellulosechemtechnol.ro The reaction proceeds via a Williamson ether synthesis mechanism, where the alkoxide ions on the glucose molecule displace the chloride ion from the carboxymethylating agent, resulting in the formation of an ether linkage and the introduction of the carboxymethyl group.

To achieve the desired 2,3,6-trisubstituted product, the stoichiometry of the reactants, particularly the molar ratio of D-glucose to sodium hydroxide and monochloroacetic acid, is a critical parameter. The relative reactivity of the hydroxyl groups on the D-glucose molecule generally follows the order of C6 > C2 > C3, which influences the distribution of the carboxymethyl groups.

A plausible reaction scheme for the synthesis is as follows:

C₆H₁₂O₆ + 3 NaOH → [C₆H₉O₆·3Na]⁺ + 3 H₂O (D-glucose)

[C₆H₉O₆·3Na]⁺ + 3 ClCH₂COOH → C₆H₉O₆(CH₂COOH)₃ + 3 NaCl (Alkali glucose) (this compound)

The reaction conditions, including temperature and reaction time, are also crucial for optimizing the yield and selectivity of the desired product.

Downstream Processing and Purification Methodologies

Following the synthesis, the reaction mixture contains the target compound, 2,3,6-Tri-O-carboxymethyl-D-glucose, along with unreacted starting materials, by-products such as sodium chloride and sodium glycolate (B3277807) (from the hydrolysis of MCA), and potentially other partially carboxymethylated glucose derivatives. Therefore, a multi-step downstream processing and purification strategy is essential to isolate the pure product.

A key step in the purification of carboxymethylated products is the conversion of the sodium salt form (Na-CMC) to the free acid form (H-CMC) by treatment with a mineral acid, such as sulfuric acid. econferenceglobe.com This process renders the product water-insoluble, allowing for the removal of inorganic salts and other water-soluble impurities through washing with water. econferenceglobe.com The purified, water-insoluble H-form can then be converted back to the water-soluble sodium salt by reacting it with an alcoholic sodium hydroxide (B78521) solution. econferenceglobe.com

Various chromatographic techniques are also instrumental in the purification of carbohydrate derivatives. nih.govteledynelabs.com Given the anionic nature of this compound, ion-exchange chromatography is a highly effective method for separation. Gel-filtration chromatography (GFC) can also be employed to separate molecules based on their size, which is particularly useful for removing polymeric impurities. shimadzu.com The use of specific eluents, such as those containing salts like sodium nitrate, can help to suppress ionic interactions and improve separation efficiency in GFC. shimadzu.com For protected carbohydrate intermediates, reversed-phase chromatography is often the method of choice. nih.gov

Other downstream processing techniques that can be applied include filtration to remove solid impurities and precipitation, often using a non-solvent like ethanol, to selectively precipitate the desired product from the solution. mdpi.com

The following table summarizes the potential downstream processing and purification methodologies:

| Method | Principle | Application in Purifying this compound | Key Parameters |

| Acidification and Washing | Conversion to the water-insoluble free acid form to remove soluble impurities. | Removal of NaCl, sodium glycolate, and unreacted reagents. | pH adjustment, washing solvent (water), temperature. |

| Ion-Exchange Chromatography | Separation based on charge. | Isolation of the anionic target compound from neutral or less charged species. | Resin type (anion-exchanger), buffer pH, salt gradient. |

| Gel-Filtration Chromatography | Separation based on molecular size. | Removal of polymeric by-products or high molecular weight impurities. | Column packing material, eluent composition (e.g., salt concentration). |

| Reversed-Phase Chromatography | Separation based on hydrophobicity. | Purification of protected intermediates if applicable. | Stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724)/water gradient). |

| Precipitation | Differential solubility in a solvent/non-solvent system. | Selective precipitation of the product from the reaction mixture. | Choice of non-solvent (e.g., ethanol), temperature, concentration. |

| Filtration | Removal of solid particles from a liquid. | Initial removal of insoluble by-products or clarification of the solution. | Filter type and pore size. |

The selection and sequence of these purification steps will depend on the specific impurities present in the crude reaction mixture and the desired final purity of the this compound.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Elucidation of 2,3,6-Tri-O-carboxymethyl-D-glucose Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Substitution and Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the glucose ring. By analyzing the chemical environment of each proton and carbon atom, NMR confirms that carboxymethylation has occurred specifically at the C-2, C-3, and C-6 hydroxyl groups.

In ¹H NMR analysis, the anomeric proton (H-1) of the glucose unit is particularly diagnostic. Its chemical shift and coupling constant (³JH1,H2) provide information about the α or β configuration at the anomeric center. The remaining ring protons (H-2 to H-6) produce a complex, often overlapping, series of signals in the 3.0-4.5 ppm region.

The introduction of the three carboxymethyl groups (-CH₂COOH) adds characteristic signals to the spectrum. The methylene (B1212753) protons (-CH₂) of these groups are expected to appear as distinct singlets or AB quartets, typically in the 4.0-4.5 ppm range. The integration of these signals relative to the anomeric proton signal can confirm the presence of three such groups. The acidic protons (-COOH) are typically exchanged with the deuterium (B1214612) in the solvent (like D₂O) and may not be observed, or they may appear as a broad singlet. hmdb.cachemicalbook.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in D₂O

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 (α-anomer) | ~5.2 | Doublet (d) | Shift influenced by substitution at C-2. |

| H-1 (β-anomer) | ~4.6 | Doublet (d) | Shift influenced by substitution at C-2. |

| Ring Protons (H-2, H-3, H-4, H-5, H-6) | 3.0 - 4.2 | Multiplets (m) | Significant signal overlap is common. Shifts at H-2, H-3, and H-6 are directly affected by carboxymethylation. |

This table is generated based on established chemical shift principles for glucose derivatives.

¹³C NMR spectroscopy provides a clear map of the carbon skeleton. Each carbon atom in the molecule produces a distinct signal, allowing for direct confirmation of the substitution pattern. The anomeric carbon (C-1) is typically found between 90 and 100 ppm. hmdb.cachemicalbook.com

Upon carboxymethylation, the carbons bearing the ether linkage (C-2, C-3, and C-6) experience a significant downfield shift (5-10 ppm) compared to their positions in native glucose, which is a key indicator of substitution. unimo.it Furthermore, new signals corresponding to the carboxymethyl groups appear. The methylene carbons (-CH₂) are expected in the 60-70 ppm range, while the carbonyl carbons (-COOH) produce highly characteristic signals in the far downfield region of the spectrum, typically around 170-180 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound in D₂O

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-1 (Anomeric) | 90 - 100 | Position confirms the presence of the glucose ring. |

| C-2, C-3, C-6 | 70 - 85 | Shifted downfield due to ether linkage with carboxymethyl groups. |

| C-4, C-5 | 68 - 78 | Shifts are less affected by substitution at other positions. |

| Carboxymethyl (-CH₂) | 60 - 70 | Three distinct signals expected. |

This table is generated based on established chemical shift principles for glucose derivatives. unimo.itresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the precise connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively link the proton signals of the glucose ring and the carboxymethyl methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for confirming the substitution pattern by showing a correlation from the methylene protons (-CH₂) of a carboxymethyl group to the glucose ring carbon (C-2, C-3, or C-6) to which it is attached. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to trace the proton connectivity around the glucose ring, starting from the well-resolved anomeric proton signal (H-1 to H-2 to H-3, etc.), helping to assign the ring proton resonances. researchgate.netyoutube.com

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy for Functional Group Identification

FT-IR and ATR-IR spectroscopy are rapid and powerful techniques for identifying the key functional groups present in this compound, confirming the successful chemical modification of the original glucose molecule. hmdb.cachemicalbook.comresearchgate.net

The spectrum of the parent D-glucose is dominated by a very broad and strong absorption band for O-H stretching vibrations (from the alcohol groups) around 3600-3200 cm⁻¹ and multiple C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹). docbrown.infospectroscopyonline.com

The introduction of the three carboxymethyl groups results in the appearance of a new, highly characteristic, and strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid functional group, typically appearing between 1730 and 1700 cm⁻¹. The presence of this band is definitive proof of carboxymethylation. The broad O-H stretching band is also retained, now encompassing contributions from both the remaining C-4 hydroxyl group and the carboxylic acid O-H groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Alcohols and Carboxylic Acids | Confirms presence of hydroxyl groups. |

| 3000 - 2800 | C-H Stretch | Alkanes | From the glucose ring and methylene groups. |

| 1730 - 1700 | C=O Stretch (strong, sharp) | Carboxylic Acid | Key diagnostic peak confirming carboxymethylation. |

This table is based on established IR spectroscopy correlation charts. docbrown.inforesearchgate.net

Mass Spectrometry (MS) Applications (e.g., Electrospray Ionization Mass Spectrometry) for Molecular Integrity and Oligomeric Analysis

Mass spectrometry is used to determine the molecular weight of the compound, thereby confirming its elemental composition and molecular integrity. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, non-volatile molecules like carbohydrate derivatives, as it typically generates intact molecular ions with minimal fragmentation. nih.govacs.org

For this compound (C₁₂H₁₈O₁₂), the expected monoisotopic mass is 354.0798 g/mol . In ESI-MS analysis, the compound is typically observed as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or as a deprotonated molecule in negative ion mode [M-H]⁻. researchgate.net Observing a peak at m/z 377.0617, for instance, would correspond to the sodiated adduct [C₁₂H₁₈O₁₂ + Na]⁺ and would strongly support the successful synthesis of the target molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

Table 4: Predicted m/z Values for this compound in ESI-MS

| Ion Species | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₉O₁₂]⁺ | 355.0876 | Positive |

| [M+Na]⁺ | [C₁₂H₁₈O₁₂Na]⁺ | 377.0696 | Positive |

Calculated based on the molecular formula C₁₂H₁₈O₁₂.

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic methods are indispensable for the detailed analysis of complex mixtures of carboxymethylated glucose products. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Derivative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and separating it from other carboxymethylated derivatives. The technique's high resolution and sensitivity make it ideal for analyzing complex mixtures that can arise during the synthesis process.

Due to the lack of a chromophore in the original carbohydrate structure, derivatization is often necessary to facilitate UV detection. clemson.edu A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars under mild alkaline conditions to form derivatives that can be readily analyzed by HPLC with UV or Diode Array Detection (DAD). clemson.edunih.gov

The separation of these PMP-sugar derivatives is typically achieved using a C18 column. clemson.edu Optimized HPLC-DAD methods often employ a two-component mobile phase, such as a sodium phosphate (B84403) buffer and acetonitrile (B52724), with a gradient elution to achieve effective separation of various sugar derivatives. nih.gov For instance, a gradient elution changing the acetonitrile concentration from 12% to 17% over 35 minutes can effectively separate a mixture of ten different PMP-sugar derivatives. nih.gov

Table 1: HPLC-DAD Method Parameters for PMP-Sugar Derivative Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase A | 100 mM Sodium Phosphate Buffer (pH 8.0) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient: 12% B (0 min) -> 17% B (35 min) -> 20% B (36 min) -> 20% B (45 min) -> 12% B (46 min) -> 12% B (65 min) |

| Column Temperature | 25 °C |

| Detection | Diode Array Detector (DAD) |

This table illustrates typical optimized conditions for the HPLC-DAD analysis of PMP-derivatized sugars, adapted from established methodologies. nih.gov

The method's validation includes assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). For PMP-sugar derivatives, excellent linearity is often observed in a concentration range of 10–400 µg/mL. nih.gov The LOD and LOQ can vary for different sugars, with values for rhamnose being as low as 1.17 µg/mL and 3.55 µg/mL, respectively. nih.gov

Paper Chromatography for Analysis of Glucose Carboxymethylation Products

Paper chromatography is a classic and effective method for the separation and identification of sugars and their derivatives, including the products of glucose carboxymethylation. kau.edu.saias.ac.inegyankosh.ac.in This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent mixture). youtube.com

The procedure involves spotting the sample mixture onto a pencil line drawn on a sheet of chromatography paper. kau.edu.sa The paper is then placed in a sealed tank containing a solvent system, ensuring the spots are above the solvent level. youtube.com The solvent moves up the paper by capillary action, carrying the different sugar derivatives at different rates. youtube.com

After development, the chromatogram is dried, and the separated, colorless spots are visualized by spraying with a locating reagent. kau.edu.sayoutube.com A common reagent is aniline (B41778) hydrogen phthalate (B1215562) in butyl alcohol, which, upon heating, produces brownish-purple zones for the sugars. ias.ac.in The position of each spot is characterized by its Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com Each sugar derivative has a characteristic Rf value for a given solvent system and temperature, allowing for its identification. ias.ac.in

Table 2: Example Rf Values of Sugars in Paper Chromatography

| Sugar | Solvent System* | Rf Value |

| d-Glucose | Moist Phenol (B47542) | 0.58 |

| d-Galactose | Moist Phenol | 0.60 |

| d-Fructose | Moist Phenol | 0.64 |

| d-Xylose | Moist Phenol | 0.62 |

| Lactose | Moist Phenol | 0.53 |

| Maltose | Moist Phenol | 0.54 |

*Data obtained at 35°C. Different solvent systems will yield different Rf values. ias.ac.in

Capillary Electrophoresis (CE/UV) for Regioselectivity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used to assess the regioselectivity of carboxymethylation on the glucose unit. It can separate different isomers of carboxymethyl-D-glucose, providing insight into the distribution of carboxymethyl groups at the C2, C3, and C6 positions of the glucose molecule. researchgate.netnih.gov

A method based on capillary zone electrophoresis (CZE) with UV detection has been developed for this purpose. nih.gov Separations are typically performed in a borate (B1201080) buffer (e.g., pH 9, 20 mM ionic strength) within a fused silica (B1680970) capillary. nih.gov An applied voltage of around 10 kV is used to drive the separation, and detection is often carried out by measuring UV absorption at a low wavelength, such as 196 nm. nih.gov

The use of an internal standard, like phthalic acid, can significantly improve the precision of the analysis by correcting for variations in electrophoretic mobility. nih.gov Research has shown that the relative reactivity of the hydroxyl groups in the glucopyranose unit of cellulose (B213188) decreases in the order of O(6)H > O(2)H >> O(3)H, and CE can be used to confirm this distribution in the hydrolyzed products of carboxymethylcellulose. nih.gov This technique allows for not only the determination of the average degree of substitution but also the dispersity of the DS values in technical samples. nih.gov

Quantitative Determination of Degree of Substitution (DS)

The degree of substitution (DS) is a critical parameter for carboxymethylated glucose, as it significantly influences its properties. dergipark.org.tritu.edu.tr The DS represents the average number of carboxymethyl groups attached to each anhydroglucose (B10753087) unit. Several titration methods are employed for its accurate determination.

Potentiometric Titration Methods for Carboxylic Acid Content

Potentiometric titration is a precise method for determining the DS of carboxymethylated glucose. nih.gov This technique involves monitoring the change in potential (or pH) of a solution as a titrant of known concentration is added. ste-mart.com

In this method, the sodium salt form of the carboxymethylated glucose is first converted to its free acid form. dergipark.org.tr This is typically achieved by treating the sample, dispersed in ethanol, with a strong acid like hydrochloric acid. dergipark.org.tr The resulting acidic polymer is then titrated with a standardized sodium hydroxide (B78521) solution. dergipark.org.tr The potential difference is measured between a reference electrode and an indicator electrode throughout the titration. ste-mart.com The endpoint of the titration, which corresponds to the complete neutralization of the carboxylic acid groups, is identified as the midpoint of the steepest portion of the titration curve (potential vs. titrant volume). ste-mart.com

The precision of potentiometric titrations can be very high, with reported precisions of ±0.004 DS units. nih.gov The results obtained by this method are generally in good agreement with those from other techniques, such as dry-ashing methods. nih.gov

Chemical Titration Procedures (e.g., back titration)

Back titration is another widely used and accurate method for determining the DS. dergipark.org.trdss.go.th This procedure involves adding a known excess of a standard reagent (alkali) to the sample and then titrating the unreacted excess with a second standard reagent (acid). dss.go.th

In the context of carboxymethylated glucose, the sodium salt of the polymer is converted to its free acid form. dergipark.org.tr A known excess amount of sodium hydroxide (NaOH) is then added to the sample, which neutralizes the carboxylic acid groups to form sodium carboxylate. dergipark.org.tr The excess, unreacted NaOH is then back-titrated with a standard solution of hydrochloric acid (HCl) using an indicator like phenolphthalein. dss.go.th A blank titration, without the sample, is also performed. dss.go.th The DS is calculated based on the difference in the volume of HCl used for the sample and the blank. dergipark.org.tr

This method is considered one of the most accurate for determining the DS of carboxymethylated starches and celluloses. dss.go.th

Table 3: Chemicals Used in Titration Methods for DS Determination

| Chemical | Role |

| Sodium Hydroxide | Titrant in direct titration; excess reagent in back titration |

| Hydrochloric Acid | Used to convert the salt to the acid form; titrant in back titration |

| Ethanol | Used as a solvent/dispersant for the polymer |

| Phenolphthalein | Indicator for back titration |

| Silver Nitrate | Used in some procedures for testing the removal of chloride ions |

This table lists common chemicals and their functions in the titrimetric determination of the degree of substitution. dergipark.org.tr

Spectrophotometric Approaches for Carboxymethylated Carbohydrate Quantification

Spectrophotometric methods offer a reliable and accessible means for quantifying carboxymethylated carbohydrates. These techniques often rely on the formation of colored products upon reaction with specific reagents, with the intensity of the color being proportional to the carbohydrate concentration.

A widely used method involves the reaction of carbohydrates with phenol and concentrated sulfuric acid. researchgate.netnih.gov The sulfuric acid hydrolyzes the glycosidic linkages to yield monosaccharides, which are then dehydrated to form furfural (B47365) or hydroxymethylfurfural. These derivatives subsequently react with phenol to produce a stable yellow-orange colored compound that can be measured spectrophotometrically. researchgate.net An advancement on this technique eliminates the use of phenol, directly measuring the UV absorption of the furfural derivatives formed by the reaction with sulfuric acid. researchgate.netnih.gov This modification not only enhances measurement accuracy but also reduces the hazards associated with phenol. nih.gov

Another common method employs anthrone (B1665570) reagent in concentrated sulfuric acid. nih.gov The principle is similar, where the carbohydrate is first hydrolyzed and dehydrated by the strong acid, and the resulting furfural derivatives react with anthrone to form a blue-green colored complex. The absorbance of this complex is then measured to determine the carbohydrate concentration. nih.gov This method has been shown to be effective for quantifying total sugars in a mixture of different types of carbohydrates, including those derived from lignocellulosic biomass. nih.gov

The selection of the specific spectrophotometric method can depend on the nature of the carbohydrate sample and the presence of interfering substances. For instance, the anthrone-sulfuric acid method has demonstrated high sensitivity and accuracy for carbohydrate mixtures containing cellulose. nih.gov

Table 1: Comparison of Spectrophotometric Methods for Carbohydrate Quantification

| Method | Reagents | Principle | Advantages |

| Phenol-Sulfuric Acid | Phenol, Concentrated Sulfuric Acid | Hydrolysis and dehydration of carbohydrates to furfural derivatives, followed by reaction with phenol to form a colored product. researchgate.net | Widely used, well-established. |

| Sulfuric Acid-UV | Concentrated Sulfuric Acid | Direct UV absorbance measurement of furfural derivatives formed from carbohydrate hydrolysis and dehydration. researchgate.netnih.gov | Increased accuracy, avoids hazardous phenol. nih.gov |

| Anthrone-Sulfuric Acid | Anthrone, Concentrated Sulfuric Acid | Hydrolysis and dehydration of carbohydrates to furfural derivatives, followed by reaction with anthrone to form a colored complex. nih.gov | High sensitivity, suitable for mixed carbohydrate samples. nih.gov |

Morphological and Crystalline Characterization

The morphological and crystalline properties of this compound are crucial for understanding its physical behavior and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide valuable insights into its surface features and internal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In the context of carboxymethylated carbohydrates, SEM reveals changes in surface morphology resulting from the chemical modification. For instance, studies on carboxymethyl cellulose (CMC) have shown that the introduction of carboxymethyl groups can alter the surface from a smooth film to a more complex structure. researchgate.netresearchgate.net

In the case of carboxymethylated scleroglucan (B1168062), SEM analysis has shown that the modification can lead to a less compact, more fibrillar structure compared to the unmodified polysaccharide. mdpi.com This change in morphology is attributed to the disruption of the polymer's triple helix structure during the carboxymethylation process. mdpi.com Similarly, SEM has been used to observe the surface of other glucose-containing materials, revealing details such as the fibrillar network of the polysaccharide capsule in Cryptococcus neoformans and the surface alterations of pancreatic beta-cells upon glucose stimulation. nih.govnih.gov These studies highlight the utility of SEM in understanding how chemical modifications and interactions at the molecular level translate to changes in the macroscopic surface features of carbohydrate-based materials.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is an essential analytical technique for determining the crystalline or amorphous nature of a material. The diffraction pattern produced when X-rays interact with a sample provides information about the arrangement of atoms and molecules within the material.

In the study of carbohydrates, XRD can distinguish between the ordered, crystalline regions and the disordered, amorphous regions. For example, the XRD pattern of pure glucose exhibits a major peak around a 2-theta value of 20°, indicative of its crystalline structure. researchgate.net When glucose is incorporated into other materials or chemically modified, changes in the XRD pattern can be observed.

Studies on carboxymethyl cellulose (CMC) have shown that the degree of crystallinity can be influenced by the incorporation of other substances. For instance, the addition of date seed powder to CMC films resulted in a largely amorphous structure, as indicated by the low crystallinity observed in the XRD patterns. researchgate.net The process of carboxymethylation itself can alter the crystallinity of the parent polysaccharide. For example, the chemical modification of scleroglucan to carboxymethyl scleroglucan was confirmed by changes in their respective XRD patterns. mdpi.com Furthermore, deglycosylation of glucose oxidase was found to be a necessary step for obtaining crystals suitable for X-ray diffraction analysis, highlighting the role of the carbohydrate moiety in influencing crystallinity. nih.gov

Thermal Analysis Techniques (e.g., Differential Thermal Analysis-Thermogravimetry)

Thermal analysis techniques are instrumental in characterizing the thermal stability and decomposition behavior of materials. researchgate.net A combination of Differential Thermal Analysis (DTA) and Thermogravimetry (TG) provides a comprehensive understanding of the physical and chemical changes that occur in a substance as a function of temperature. uni-siegen.deeag.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information on processes such as dehydration and decomposition. uni-siegen.deeurjchem.com Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material, revealing endothermic and exothermic transitions such as melting, crystallization, and decomposition. wikipedia.org The simultaneous application of both techniques, often referred to as TG-DTA or Simultaneous Thermal Analysis (STA), allows for the correlation of mass loss events with their corresponding thermal effects. mdpi.comuni-siegen.deeag.com

The thermal decomposition of carbohydrates like glucose typically occurs in multiple stages. uctm.edu An initial endothermic event without mass loss often corresponds to melting. uctm.edu This is followed by decomposition stages that involve significant weight loss. uctm.edu

In the context of carboxymethylated carbohydrates, thermal analysis reveals how the modification affects thermal stability. For instance, the carboxymethylation of scleroglucan was found to lower its dehydroxylation temperature but increase its thermal stability at temperatures above 300°C. mdpi.com The thermal decomposition of carboxymethyl cellulose (CMC) has also been studied, with TGA curves showing multiple decomposition stages. cellulosechemtechnol.ro The thermal stability and decomposition pathway of carboxymethylated starch have been shown to be dependent on the degree of substitution. researchgate.net

Table 2: Key Thermal Events in Carboxymethylated Carbohydrates

| Thermal Event | Description | Technique(s) |

| Dehydration | Loss of adsorbed and crystalline water, typically observed as an initial weight loss in TGA and an endothermic peak in DTA. uctm.edu | TGA, DTA |

| Melting | Phase transition from solid to liquid, observed as an endothermic peak in DTA without a corresponding weight loss in TGA. uctm.edu | DTA |

| Dehydroxylation | Loss of structural water, often seen as a significant weight loss in TGA and an endothermic event in DTA. mdpi.com | TGA, DTA |

| Decomposition | Breakdown of the molecular structure, resulting in significant weight loss in TGA and can be associated with both endothermic and exothermic events in DTA. mdpi.comuctm.edu | TGA, DTA |

Chemical Reactivity and Derivatization Studies

Esterification Reactions of Carboxylic Acid Moieties

The carboxylic acid groups of 2,3,6-Tri-O-carboxymethyl-D-glucose are amenable to esterification, a fundamental reaction in organic synthesis. This transformation can be achieved through several established methods, primarily involving the reaction with an alcohol in the presence of an acid catalyst or by using more reactive acylating agents.

One common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. researchgate.net This equilibrium-driven process typically requires the removal of water to achieve high yields. masterorganicchemistry.com For a polycarboxylic acid like this compound, this reaction can lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometry of the alcohol and the reaction conditions.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method, known as the Steglich esterification, allows for the formation of esters at room temperature and is particularly useful for sterically hindered alcohols. organic-chemistry.orgyoutube.com The use of acid chlorides or anhydrides in the presence of a base like pyridine (B92270) is another effective method for the esterification of the hydroxyl groups on carbohydrates, and by extension, the carboxyl groups can be esterified using similar principles with appropriate reagents. chemistrysteps.com

The esterification of related sugar acids, such as D-glucuronic acid, has been well-documented and provides a model for the reactivity of this compound. biosynth.com For instance, the methyl ester of D-glucuronic acid can be synthesized, demonstrating the accessibility of the carboxyl group for esterification. biosynth.com In the context of this compound, the relative reactivity of the three carboxylic acid groups at positions 2, 3, and 6 may differ based on steric hindrance and the electronic environment of the glucose ring, potentially allowing for regioselective esterification under carefully controlled conditions.

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Catalyst | Conditions | Notes |

| Fischer-Speier Esterification | Alcohol (in excess) | Strong acid (e.g., H₂SO₄, HCl) | Heating, removal of water | Reversible reaction; yield driven by Le Chatelier's principle. researchgate.net |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Room temperature | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgyoutube.com |

| Acid Chloride/Anhydride Method | Alcohol | Base (e.g., Pyridine) | Typically mild to moderate temperatures | High-yielding, but requires synthesis of the acid chloride/anhydride. chemistrysteps.com |

Neutralization Reactions and Salt Formation with Various Cations

As a polycarboxylic acid, this compound readily undergoes neutralization reactions with bases to form the corresponding carboxylate salts. This is a fundamental acid-base reaction where the protons of the carboxylic acid groups are transferred to a base. libretexts.org

The reaction with strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of water-soluble salts. researchgate.net The stoichiometry of the base will determine the extent of neutralization, with the potential to form mono-, di-, and tri-sodium or potassium salts. These neutralization reactions are typically rapid and exothermic. libretexts.org

Similarly, weaker bases like sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) will also neutralize the carboxylic acid groups, producing the corresponding salt, water, and carbon dioxide gas. libretexts.orgresearchgate.net The effervescence of CO₂ is a characteristic feature of this reaction.

The formation of salts with various cations can significantly alter the physical properties of the parent compound, such as its solubility in water and its ionic character. For instance, the sodium salt of a carboxylic acid is generally more soluble in water than the parent acid. researchgate.net This principle is widely applied in the pharmaceutical and food industries. The interaction with divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can lead to the formation of more complex structures, including insoluble precipitates or gels, depending on the concentration and pH. nih.gov This is a known phenomenon with acidic polysaccharides like alginic acid.

Table 2: Common Bases for Neutralization of Carboxylic Acids

| Base | Formula | Strength | Products with Carboxylic Acid |

| Sodium Hydroxide | NaOH | Strong | Salt + Water researchgate.net |

| Potassium Hydroxide | KOH | Strong | Salt + Water |

| Sodium Bicarbonate | NaHCO₃ | Weak | Salt + Water + Carbon Dioxide libretexts.org |

| Sodium Carbonate | Na₂CO₃ | Weak | Salt + Water + Carbon Dioxide libretexts.org |

| Ammonia | NH₃ | Weak | Ammonium Salt |

Condensation Reactions for Polymerization and Crosslinking

The presence of multiple carboxylic acid and hydroxyl groups on this compound provides opportunities for condensation polymerization and crosslinking reactions. These reactions typically involve the formation of ester or amide linkages to build larger polymeric structures.

Polymerization can be achieved by reacting the tri-carboxylic acid monomer with a diol or a diamine. The reaction with a diol, under conditions similar to esterification, would lead to the formation of a polyester. Similarly, reaction with a diamine, often requiring activation of the carboxylic acid groups (e.g., as acid chlorides or with coupling agents), would produce a polyamide. The resulting polymers would have a complex, branched structure due to the trifunctionality of the monomer. The synthesis of polymers from sugar-based monomers is an active area of research for creating biodegradable and biocompatible materials. rsc.org

Crosslinking of pre-existing polymers containing hydroxyl or amine groups can also be achieved using this compound as a crosslinking agent. The carboxylic acid groups can react with the functional groups on the polymer chains to form a three-dimensional network. This is a common strategy for preparing hydrogels from polysaccharides like starch and cellulose (B213188). researchgate.netimedpub.com The extent of crosslinking, and thus the properties of the resulting hydrogel, can be controlled by the reaction conditions and the amount of crosslinker used. nih.gov For instance, dicarboxylic acids are used as cross-linkers for starch, and polyfunctional carboxylic acids can induce more extensive cross-linking. researchgate.net

Table 3: Examples of Polymerization and Crosslinking Reactions

| Reaction Type | Reactants | Linkage Formed | Resulting Structure |

| Polymerization | This compound + Diol | Ester | Branched Polyester |

| Polymerization | This compound + Diamine | Amide | Branched Polyamide |

| Crosslinking | Polymer with -OH groups + this compound | Ester | Crosslinked Polymer Network (Hydrogel) imedpub.com |

| Crosslinking | Polymer with -NH₂ groups + this compound | Amide | Crosslinked Polymer Network (Hydrogel) |

Selective Reduction of Carboxymethyl Groups for Analytical Transformations (e.g., to hydroxyethyl (B10761427) analogs)

The selective reduction of the carboxymethyl groups in this compound to the corresponding primary alcohol (hydroxyethyl) groups is a challenging but important transformation for analytical purposes. This reduction would yield 2,3,6-Tri-O-(2-hydroxyethyl)-D-glucose. The challenge lies in reducing the carboxylic acid functionality without affecting the hydroxyl groups already present on the glucose ring.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols, but they would also reduce any aldehyde or ketone functionalities if the glucose ring were to open. libretexts.org However, in the cyclic hemiacetal form, the primary and secondary alcohols of the glucose core are generally unreactive towards LiAlH₄. Therefore, under anhydrous conditions, it is plausible that LiAlH₄ could selectively reduce the carboxymethyl groups.

More selective reducing agents and methods have been developed for the reduction of carboxylic acids in the presence of other sensitive functional groups. capes.gov.brnih.gov For example, catalytic hydrosilylation has emerged as a mild and selective method for this transformation. capes.gov.brnih.gov Another approach involves the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), which are known to selectively reduce carboxylic acids over many other functional groups.

The successful reduction to the hydroxyethyl analogs would be valuable for analytical studies, such as determining the degree of carboxymethylation through techniques like NMR or mass spectrometry, as the properties of the resulting polyol would be significantly different from the starting polyacid. This type of transformation has been applied to the analysis of carboxymethyl cellulose.

Table 4: Reagents for Selective Reduction of Carboxylic Acids

| Reagent | Formula | Conditions | Selectivity Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Very strong, reduces many carbonyl compounds. libretexts.org |

| Borane-Tetrahydrofuran | BH₃·THF | THF, room temperature or gentle heating | Highly selective for carboxylic acids over esters and many other groups. |

| Catalytic Hydrosilylation | Hydrosilane + Catalyst | Mild conditions | Can offer high chemoselectivity. capes.gov.brnih.gov |

Investigation of Intramolecular Lactonization Phenomena

The structure of this compound, with its multiple carboxylic acid and hydroxyl groups in a constrained cyclic framework, presents the possibility of intramolecular lactonization. A lactone is a cyclic ester formed from the intramolecular esterification of a hydroxy carboxylic acid. biosynth.com

In this compound, lactonization could potentially occur between one of the carboxymethyl groups and one of the free hydroxyl groups on the glucose ring (at C-1 or C-4), or between two of the carboxymethyl groups if a suitable diol linker were present. The formation of a lactone is highly dependent on the thermodynamic stability of the resulting ring, with five- and six-membered rings being the most favored. aklectures.comyoutube.com

The formation of lactones from sugar acids is a known phenomenon. For example, D-glucuronic acid can exist in equilibrium with its γ-lactone form (D-glucurono-6,3-lactone). wikipedia.orgnih.gov The formation of such lactones can be influenced by factors such as pH and the presence of dehydrating agents. In the case of dicarboxylic acids, monolactonization can be achieved with high selectivity using specific catalysts. researchgate.netnih.gov

For this compound, the likelihood of intramolecular lactonization would depend on the spatial proximity of a carboxylic acid group and a hydroxyl group. Molecular modeling could provide insights into the most favorable conformations for such a reaction. The formation of a lactone would introduce a new structural element and could significantly alter the chemical and physical properties of the molecule.

Table 5: Potential Intramolecular Lactonization Products

| Reacting Groups | Resulting Lactone Ring Size | Plausibility |

| C-2 Carboxymethyl + C-1 Hydroxyl | Varies depending on conformation | Possible, would depend on ring strain. |

| C-3 Carboxymethyl + C-4 Hydroxyl | Varies depending on conformation | Possible, would depend on ring strain. |

| C-6 Carboxymethyl + C-4 Hydroxyl | Varies depending on conformation | Geometrically plausible, could form a stable ring. |

Intermolecular Interactions and Complexation Phenomena

Chelation and Complexation with Metal Ions

The three carboxyl groups of 2,3,6-Tri-O-carboxymethyl-D-glucose make it an effective chelating agent, capable of binding to metal ions to form stable complexes. researchgate.net This process involves the formation of multiple coordinate bonds between the electron-donating oxygen atoms of the carboxylate and hydroxyl groups and a central metal ion, resulting in the formation of a ring-like structure known as a chelate. The stability of these complexes is significantly enhanced by this chelate effect. wikipedia.org

While specific stability constants for this compound are not extensively documented, the general principles of metal-carboxylate and metal-carbohydrate interactions provide a strong indication of its capabilities. The stability of complexes with divalent metal ions is expected to follow the Irving-Williams series. wikipedia.org

Table 1: Expected Stability Order of this compound Complexes with Divalent Metal Ions

| Metal Ion | Expected Stability |

|---|---|

| Pb²⁺ | Very High |

| Cu²⁺ | High |

| Ni²⁺ | Moderate to High |

| Co²⁺ | Moderate |

| Zn²⁺ | Moderate |

| Cd²⁺ | Moderate |

| Ca²⁺ | Low |

| Mg²⁺ | Low |

This table is based on the general stability trends of metal-carboxylate complexes. cdnsciencepub.comresearchgate.net

The coordination can involve one or more of the carboxyl groups and potentially the hydroxyl groups of the glucose ring, leading to the formation of five- or six-membered chelate rings, which are particularly stable. uni-muenchen.de The coordination chemistry of iron(III) with sugars like D-glucose and D-saccharose has been studied, revealing the formation of distorted octahedral structures with mean Fe-O distances of 195 pm. nih.gov It is plausible that this compound would form similarly stable complexes with iron and other trivalent metal ions.

Electrostatic Interactions in Polyelectrolyte Systems

As a polyanionic molecule, this compound is considered a polyelectrolyte. In solution, its carboxyl groups can deprotonate, leading to a net negative charge. This property governs its interactions with positively charged molecules and surfaces. When mixed with a cationic polyelectrolyte, such as chitosan (B1678972), strong electrostatic interactions can lead to the formation of polyelectrolyte complexes (PECs). nih.govmdpi.com

The formation and stability of these complexes are highly dependent on several factors, including the pH of the solution, the ionic strength, and the charge ratio of the interacting species. researchgate.netupb.edu.co At a pH below the pKa of chitosan's amino groups (around 6.5) and above the pKa of the carboxylic acid groups, both polymers are charged, leading to robust complex formation. mdpi.com These interactions are cooperative and can result in the formation of structures ranging from soluble complexes to insoluble precipitates. nih.gov

Table 2: Factors Influencing Polyelectrolyte Complex Formation

| Factor | Effect on Interaction |

|---|---|

| pH | Determines the degree of ionization of the functional groups. Maximum interaction occurs when both polyelectrolytes are fully charged. |

| Ionic Strength | High salt concentrations can screen the electrostatic interactions, potentially leading to the dissociation of the complex. |

| Polymer Ratio | The stoichiometry of the interacting polymers affects the size, charge, and solubility of the resulting complex. Non-stoichiometric ratios can lead to the formation of soluble complexes. nih.gov |

| Molecular Weight | Higher molecular weight polymers generally lead to more stable complexes. |

Interactions with Other Polymeric and Biopolymeric Systems (e.g., Cellulose (B213188), Chitosan)

Beyond purely electrostatic interactions, this compound can interact with other polymers through a combination of forces, including hydrogen bonding and van der Waals forces.

Chitosan: The interaction with chitosan is a prime example of a multi-faceted engagement. In addition to the dominant electrostatic attraction between the carboxyl groups of the glucose derivative and the protonated amino groups of chitosan, hydrogen bonds can form between the hydroxyl and carboxyl groups of the former and the hydroxyl and amino groups of the latter. mdpi.comnih.gov This results in the formation of stable composite materials.

Cellulose: While cellulose is a neutral polymer, interactions with this compound are still possible, primarily through hydrogen bonding. The numerous hydroxyl groups on the cellulose backbone can act as both hydrogen bond donors and acceptors, interacting with the hydroxyl and carboxyl groups of the carboxymethylated glucose. The presence of carboxymethyl groups can enhance the interaction of polysaccharides with cellulose surfaces. nih.gov

Chemical Interactions with Biological Components at a Molecular Level

The chemical structure of this compound suggests several ways it could interact with biological molecules at a molecular level. Carbohydrates and their derivatives are known to be involved in a multitude of biological recognition events. nih.goveuroglyco.com

Protein Interactions: Carbohydrates are recognized by a class of proteins called lectins, which play crucial roles in cell-cell adhesion, signaling, and immune responses. wikipedia.org The glucose core of this compound could potentially be recognized by certain lectins, while the negatively charged carboxymethyl groups could modulate these interactions or lead to new interactions with positively charged domains on protein surfaces.

Enzyme Interactions: The structural similarity to glucose might suggest a potential interaction with glucose-binding enzymes. However, the bulky and negatively charged carboxymethyl groups would likely alter or inhibit binding to active sites designed for native glucose.

Glycation and Advanced Glycation End-products (AGEs): In the context of hyperglycemia, glucose can non-enzymatically react with proteins in a process called glycation, leading to the formation of advanced glycation end-products (AGEs) that are implicated in diabetic complications. nih.govnih.gov While this compound is a glucose derivative, its modified structure would likely alter its reactivity in glycation processes. The carboxymethylation of polysaccharides has been shown to enhance their biological activities, including anti-inflammatory and antiviral effects, suggesting that these derivatives can modulate biological pathways. nih.gov

The presence of multiple carboxyl groups also imparts properties similar to those of glycosaminoglycans (GAGs), which are important components of the extracellular matrix and are involved in regulating cell behavior and protein interactions. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Development of Biodegradable Hydrogels as Crosslinking Agents

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, represent a key application area. Due to its structure, 2,3,6-Tri-O-carboxymethyl-D-glucose is an excellent candidate for contributing to the formation of biodegradable hydrogels.

The crosslinking of carboxymethylated polysaccharides can be achieved through various mechanisms, leading to the formation of stable hydrogel networks. These mechanisms can be broadly categorized as chemical and physical crosslinking.

Chemical Crosslinking: This involves the formation of covalent bonds between polymer chains. For carboxymethylated polymers, this can be achieved using crosslinking agents that react with the carboxylic acid or hydroxyl groups. Common methods include:

Esterification: In the presence of a crosslinking agent like citric acid, ester bonds can form between the carboxylic acid groups of one polymer chain and the hydroxyl groups of another. nih.gov

Amide Bond Formation: Using crosslinkers like carbodiimides, amide bonds can be formed between the carboxyl groups and amine groups on another polymer or a crosslinking molecule. bath.ac.uk

Ionic Crosslinking: Multivalent cations, such as Al³⁺, can form ionic bridges between the negatively charged carboxylate groups on different polymer chains, creating a crosslinked network. tandfonline.comnih.gov

Free Radical Polymerization: Irradiation, such as with an electron beam or gamma rays, can generate free radicals on the polymer backbone, which then combine to form covalent crosslinks. nih.gov The presence of a crosslinking agent like poly(ethylene glycol) diacrylate (PEGDA) can facilitate this process. mdpi.com

Physical Crosslinking: These hydrogels are held together by non-covalent interactions, such as:

Hydrogen Bonding: The numerous hydroxyl and carboxyl groups on carboxymethylated polysaccharides can form extensive hydrogen bond networks, leading to gel formation. nih.gov

Ionic Interactions: As mentioned above, multivalent ions can induce physical crosslinking. tandfonline.com

The choice of crosslinking mechanism significantly influences the final properties of the hydrogel.

The incorporation of carboxymethylated glucose derivatives and the method of crosslinking have a profound impact on the mechanical properties and structural stability of the resulting hydrogels.

Mechanical Strength: Chemically crosslinked hydrogels generally exhibit greater mechanical stability compared to their physically crosslinked counterparts due to the presence of permanent covalent bonds. nih.gov The concentration of the polymer and the crosslinking agent are key factors; for instance, increasing the concentration of carboxymethyl cellulose (B213188) in a hydrogel system has been shown to increase its viscoelastic nature and mechanical strength. nih.gov The tensile strength of composite films can be significantly improved with the addition of carboxymethylated cellulose. For example, carboxymethyl bacterial cellulose/sodium alginate/glycerin composite films have shown a tensile strength of 38.13 MPa. mdpi.com

Structural Stability: The stability of hydrogels is crucial for their application. Crosslinking prevents the dissolution of the hydrophilic polymer chains in aqueous environments. nih.gov The degree of crosslinking is a critical parameter; insufficient crosslinking can lead to water-soluble polymers, while excessive crosslinking can result in a brittle structure with low swelling capacity. nih.gov The stability of hydrogels can be tuned by controlling the degree of oxidation and the molecular weight of the components. nih.gov For instance, hydrogels based on oxidized cellulose sulfate and carboxymethyl chitosan (B1678972) can be stable for up to 14 days. nih.gov

Table 1: Comparison of Mechanical Properties of Carboxymethyl Cellulose (CMC) Based Films

| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Pure CMC | 6–9 | - | mdpi.com |

| CMBC/Sodium Alginate/Glycerin | 38.13 | 13.4 | mdpi.com |

This table illustrates the significant enhancement of mechanical properties achievable by creating composite materials with carboxymethylated cellulose.

A significant advantage of using carboxymethylated glucose derivatives in hydrogels is the ability to design "smart" or "stimuli-responsive" systems. These hydrogels can undergo changes in their properties, such as swelling or shrinking, in response to external stimuli.

pH-Responsiveness: The presence of carboxymethyl groups, which are anionic, makes the hydrogels sensitive to changes in pH. tandfonline.com In acidic environments, the carboxyl groups are protonated, leading to a collapse of the hydrogel network. Conversely, in neutral or basic conditions, the carboxyl groups are deprotonated and the resulting electrostatic repulsion between the polymer chains causes the hydrogel to swell. nih.gov

Temperature-Responsiveness: By combining carboxymethylated polysaccharides with thermo-responsive polymers, dual-responsive hydrogels can be created. For example, hydrogels made from a mixture of carboxymethylcellulose (CMC) and hydroxypropylcellulose (HPC) exhibit both pH and temperature sensitivity. mdpi.com

Glucose-Responsiveness: Hydrogels can be designed to respond to glucose concentrations. For instance, a hydrogel system based on carboxymethyl dextran crosslinked with concanavalin A shows changes in permeability in response to D-glucose, which competitively binds to the concanavalin A. bath.ac.uk

These responsive properties are highly desirable for applications in drug delivery and biosensors.

Functional Additive in Cellulose-Based and Other Composite Materials for Property Enhancement

The addition of carboxymethylated glucose derivatives as a functional additive to cellulose-based and other composite materials can lead to significant enhancements in their properties. The carboxymethyl groups can improve the dispersion of additives and enhance interfacial interactions within the composite matrix. nsf.gov

For example, the incorporation of carboxymethyl cellulose into composite films has been shown to improve mechanical properties and thermal stability. usc.edu.au In one study, the addition of fungal melanin and carvacrol to carboxymethyl cellulose films resulted in enhanced mechanical strength, antioxidant activity, and water vapor barrier properties. mdpi.com Furthermore, carboxymethyl cellulose has been used to functionalize carbon nanotubes to improve their dispersion in an epoxy matrix, leading to enhanced mechanical and corrosion resistance properties of the resulting nanocomposite. cjps.org

Role in Polymer Blends and Nanocomposites

In polymer blends, carboxymethylated polysaccharides can act as compatibilizers, improving the miscibility of otherwise immiscible polymers. Their hydrophilic nature and ability to form hydrogen bonds allow them to interact favorably with a variety of polymer matrices.

In the realm of nanocomposites, these derivatives serve as excellent matrices or dispersing agents for nanoparticles. The carboxyl groups can interact with the surface of nanoparticles, preventing their agglomeration and ensuring a uniform distribution throughout the polymer matrix. nanobioletters.com For instance, carboxymethyl cellulose has been used to create nanocomposite films with zinc oxide nanoparticles, resulting in improved mechanical properties, thermal stability, and antibacterial activity. nanobioletters.com Similarly, carboxymethylated nanofibrillated cellulose has been used to create nanocomposites with enhanced mechanical properties through ionic complexation. nih.gov

Surface Modification and Coating Applications

The properties of this compound and its analogues make them suitable for surface modification and coating applications. Their film-forming ability and adhesion to various substrates are particularly advantageous. mdpi.com

Carboxymethylated polysaccharides can be applied as coatings to paper and cardboard to improve their mechanical and barrier properties. nih.gov These coatings can create a dense layer that impedes the penetration of oxygen, water, and oil. nih.gov In the food packaging industry, edible coatings based on carboxymethyl cellulose are used to extend the shelf life of fruits and vegetables by reducing moisture loss and gas exchange. mdpi.comnih.gov Furthermore, these coatings can serve as carriers for antimicrobial and antioxidant agents. mdpi.com The surface of materials can also be modified to improve biocompatibility for biomedical applications. researchgate.net

Functional Attributes and Broader Scientific Applications

Polyelectrolyte Behavior and Its Influence on Solution Rheology

2,3,6-Tri-O-carboxymethyl-D-glucose (TCMG) is identified as a potent polyelectrolyte. biosynth.com This characteristic stems from the presence of three carboxyl groups (-COOH) attached to the glucose backbone. In aqueous solutions, these groups can deprotonate to form carboxylate ions (-COO⁻), imparting a net negative charge to the molecule. This anionic nature classifies TCMG as an anionic polyelectrolyte, a property it shares with the well-known polymer carboxymethyl cellulose (B213188) (CMC). biosynth.comnih.gov The electrostatic interactions between these charged molecules significantly influence the behavior of the solution, particularly its rheological properties. biosynth.com The degree of substitution with carboxymethyl groups is a critical factor determining the rheological properties of carboxymethylated polysaccharides. mdpi.com

Viscosity and Shear-Thinning Characteristics

The rheological behavior of solutions containing carboxymethylated carbohydrates is a key area of study. While specific rheological data for the this compound monomer is not extensively detailed in the literature, the principles can be understood by examining its polymeric counterpart, carboxymethyl cellulose (CMC). Aqueous solutions of CMC are well-documented as non-Newtonian fluids, exhibiting shear-thinning behavior, particularly as concentration increases. mdpi.commdpi.comscielo.org.mx

Shear-thinning is a phenomenon where a fluid's viscosity decreases under shear strain. At low concentrations or low shear rates, solutions may behave as Newtonian fluids, where viscosity is constant. mdpi.comresearchgate.net However, above a critical concentration (c*), polymer chains begin to overlap, and the viscosity increases significantly. nih.govnih.gov When a shear force is applied, the entangled molecules align in the direction of the flow, reducing their resistance and thus lowering the viscosity. researchgate.net The viscosity of these solutions is also influenced by factors such as molecular weight and temperature, generally increasing with higher concentration and molecular weight, and decreasing with higher temperature. scielo.org.mxresearchgate.net Given that this compound possesses the same functional groups responsible for these effects in CMC, its solutions are expected to exhibit similar, albeit less pronounced, rheological characteristics.

Table 1: Illustrative Rheological Properties of Carboxymethyl Cellulose (CMC) Solutions

| Property | Observation | Influencing Factors | Reference(s) |

| Flow Behavior | Non-Newtonian, Shear-thinning | Concentration, Shear Rate | mdpi.comscielo.org.mxresearchgate.net |

| Viscosity | Increases with concentration and molecular weight; decreases with temperature. | Concentration, Molecular Weight, Temperature | scielo.org.mxresearchgate.net |

| Critical Concentration (c)* | The concentration at which polymer coils begin to overlap, significantly increasing viscosity. | Molecular Weight | nih.govnih.gov |

| Modeling | Flow curves can be described by models such as the Cross model or the Power Law model. | Shear Rate, Concentration | scielo.org.mxresearchgate.netcigrjournal.org |

Water Solubility and Hydration Properties

This compound is soluble in water. synthose.com This solubility is greatly enhanced by the presence of the three hydrophilic carboxymethyl groups. These groups, along with the hydroxyl groups on the glucose ring, can form hydrogen bonds with water molecules, facilitating its dissolution.

The parent polymer, CMC, is known for its excellent water-binding capacity and is considered a superabsorbent polymer. nih.govmdpi.com The high density of carboxymethyl groups in medium and highly substituted CMC contributes to excellent solubility across a wide temperature range (0–100 °C) and stability in the presence of electrolytes. mdpi.com The electrostatic repulsion between the charged carboxylate groups in the polymer network leads to chain expansion and the uptake of large amounts of water, a phenomenon known as swelling. nih.gov This strong affinity for water gives CMC excellent water retention properties, which are leveraged in various applications to control moisture. mdpi.com As a monomeric analogue, this compound shares this inherent hydrophilicity, making it highly interactive with aqueous environments.

Colloidal Stabilization and Emulsifying Capabilities in Diverse Systems

Based on the functional properties of related carboxymethylated polysaccharides, this compound has potential applications in colloidal stabilization. Carboxymethyl cellulose is widely used as a thickener, stabilizer, and moisture-retention agent in diverse systems, including food and pharmaceutical products. youtube.com Its ability to increase the viscosity of the aqueous phase helps to prevent the settling of suspended particles and the coalescence of droplets in an emulsion, thereby enhancing the stability of the system. For instance, CMC is used to control the spread in high-fat cookies by thickening the dough and to prevent syneresis (the expulsion of liquid from a gel) in frozen foods by effectively holding onto water. youtube.com

The stabilizing effect is derived from both the increased viscosity and the polyelectrolyte nature of the molecule. The charged carboxyl groups can adsorb onto the surfaces of colloidal particles, creating an electrostatic barrier that prevents them from aggregating. While direct studies on the emulsifying capabilities of the monomeric this compound are limited, its structural similarity to proven stabilizers suggests it could perform a similar function, particularly in systems where a low-molecular-weight modifier is desired.

Research Applications in Separation Science and Chromatography

This compound and its isomers are relevant in the field of analytical separation science, particularly in the analysis of modified cellulose products. The chemical modification of cellulose to produce CMC results in the substitution of carboxymethyl groups at the C2, C3, and C6 hydroxyl positions of the anhydroglucose (B10753087) units. To understand the reaction and the final product's properties, it is crucial to determine the distribution of these substituents.

A study demonstrated the successful use of isotachophoresis, an electrophoretic technique, to separate different carboxymethyl-D-glucose isomers. nih.gov In this research, CMC was subjected to acidic hydrolysis to break it down into its constituent carboxymethyl-D-glucose monomers. The resulting mixture, containing 2-O-carboxymethyl-D-glucose, 3-O-carboxymethyl-D-glucose, and 6-O-carboxymethyl-D-glucose, was then analyzed. nih.gov The study found that the relative reactivity of the hydroxyl groups in the cellulose for carboxymethylation decreased in the order of O(6) > O(2) > O(3), confirming findings from other methods. nih.gov This application highlights the role of this compound and its related isomers as analytical standards in the characterization of carboxymethylated polysaccharides.

Potential in Environmental Science and Wastewater Treatment

The lifecycle of carboxymethylated carbohydrates intersects with environmental science primarily through the industrial wastewater generated during their production. The manufacturing of CMC produces a high-strength organic wastewater that contains not only the product but also by-products such as sodium glycolate (B3277807), chloroacetic acid, and various salts. google.comdoaj.org This effluent has a high chemical oxygen demand (COD) and salinity, making it difficult to treat with conventional biological methods. google.comresearchgate.net

Research in this area focuses on developing pretreatment methods to reduce salinity and recover valuable chemical compounds from the wastewater before biological treatment. researchgate.net Techniques such as distillation-extraction have been explored to recover by-products like ethoxyacetic acid and sodium chloride. doaj.orgresearchgate.net Furthermore, the use of glucose as a co-metabolic substrate has been shown to enhance the advanced biological treatment of other types of industrial wastewater, such as coking wastewater. mdpi.com In these processes, the readily biodegradable glucose helps sustain a microbial population that can then degrade more recalcitrant compounds. mdpi.com This suggests a potential, though not yet directly explored, role for glucose derivatives like this compound in bioremediation strategies, either as a carbon source or as a target for recovery and reuse, contributing to a more circular economy in the chemical industry.

Advanced Research Directions and Future Perspectives

Computational Modeling and Simulation of Molecular Dynamics and Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for predicting and understanding the behavior of complex molecules like 2,3,6-Tri-O-carboxymethyl-D-glucose. These in-silico approaches offer insights that are often difficult to obtain through experimental methods alone.

MD simulations can be used to study the conformational dynamics of the molecule in various environments, such as in aqueous solutions or interacting with other molecules. diva-portal.org By simulating the movement of atoms over time, researchers can understand how the molecule folds, flexes, and interacts with its surroundings. diva-portal.org This is crucial for predicting its properties and functions in different applications. For instance, simulations can elucidate the interactions between the carboxymethyl groups and metal ions, which is relevant for its potential use in chelation therapy or as a carrier for metal-based drugs. acs.org

Furthermore, computational models can predict the binding affinity and interaction patterns of this compound with biological macromolecules like proteins and enzymes. nih.gov This is particularly valuable in drug discovery and development, where it can be used to design and screen for molecules with specific biological activities. nih.gov For example, understanding how it interacts with glucose transporters could inform the design of novel therapies for diabetes.

Key areas of focus for computational modeling include:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and how they are influenced by factors like pH and solvent.

Interaction with Biomolecules: Simulating the binding of this compound to target proteins to understand the molecular basis of its biological effects. nih.gov

Material Properties: Predicting the bulk properties of materials incorporating this molecule, such as hydrogels or films, by simulating the interactions between individual molecules.

A study on carboxymethyl cellulose (B213188) (CMC), a related polymer, demonstrated the power of MD simulations in understanding its interaction with metal ions. The simulations revealed the hierarchy of attraction between different oxygen-containing functional groups in CMC and Cu2+ ions, with carboxylic oxygens showing the strongest interaction. acs.org Such insights are directly transferable to the study of this compound.

Innovations in Green Chemistry Synthesis Routes

The synthesis of this compound traditionally involves chemical modifications of glucose. Future research is increasingly focused on developing "green" synthesis routes that are more sustainable and environmentally friendly. sdfrchem.comsdfrchem.com

Innovations in this area are centered around several key principles of green chemistry:

Use of Renewable Feedstocks: While glucose itself is a renewable resource, research is exploring the use of cellulose from sustainable forestry or agricultural waste as a starting material for producing carboxymethylated glucose derivatives. sdfrchem.com

Solvent-Free or Greener Solvents: Traditional synthesis methods often rely on organic solvents that can be harmful to the environment. sdfrchem.com Green chemistry approaches aim to either eliminate the need for solvents altogether or replace them with more benign alternatives like water or ionic liquids. sdfrchem.com

Catalytic Methods: The use of efficient and selective catalysts can reduce energy consumption and waste generation. Research is exploring enzymatic and chemo-enzymatic methods to achieve specific carboxymethylation patterns with high precision. ntnu.no

Waste Reduction: Green synthesis routes prioritize atom economy, aiming to incorporate the maximum amount of starting materials into the final product, thus minimizing waste. mdpi.com

A recent study on the sustainable production of carboxymethyl cellulose (CMC) from sugarcane leaves highlights a green approach. mdpi.com This process utilized an innovative carboxymethylation method with varying concentrations of sodium hydroxide (B78521) to achieve a high degree of substitution. mdpi.com Similar strategies can be adapted for the synthesis of this compound.

| Synthesis Approach | Key Features | Potential Advantages |

| Enzymatic Synthesis | Utilizes enzymes like glycosyltransferases for selective functionalization. ntnu.no | High regioselectivity and stereoselectivity, mild reaction conditions. ntnu.no |

| Solvent-Free Synthesis | Eliminates or minimizes the use of organic solvents. sdfrchem.com | Reduced environmental impact and waste generation. sdfrchem.com |

| Microwave-Assisted Synthesis | Employs microwave radiation to accelerate the reaction. nih.gov | Faster reaction times, potentially higher yields. |

| Ultrasonic-Assisted Synthesis | Uses ultrasonic waves to enhance the chemical process. nih.gov | Improved efficiency and reduced energy consumption. |

These innovative approaches not only make the production of this compound more sustainable but can also lead to products with improved purity and specific properties. sdfrchem.com

Exploration of Novel Material Systems and Functionalization Strategies

The unique properties of this compound make it an attractive building block for the creation of novel materials with tailored functionalities. Its water solubility, biocompatibility, and multiple reactive sites open up a wide range of possibilities for material design.

Key areas of exploration include:

Hydrogels: The carboxymethyl groups can participate in cross-linking reactions to form hydrogels. These hydrogels can be designed to be responsive to stimuli such as pH, temperature, or specific ions, making them suitable for applications in drug delivery, tissue engineering, and biosensors.

Biodegradable Films and Coatings: As a glucose derivative, it is inherently biodegradable. sdfrchem.com This makes it an excellent candidate for developing environmentally friendly packaging materials, coatings for medical devices, and films for agricultural applications. sdfrchem.com

Nanoparticles and Nanoconjugates: The molecule can be used to surface-functionalize nanoparticles, improving their stability, biocompatibility, and targeting capabilities. For example, carboxymethyl cellulose has been used to create nanoconjugates with quantum dots for bioimaging applications. nih.gov

Functionalized Surfaces: The carboxymethyl groups can be used to covalently attach the molecule to various surfaces, modifying their properties. This could be used to create surfaces that are resistant to biofouling, have improved lubricity, or can selectively bind to specific molecules.

Recent research has demonstrated the potential of carboxymethyl cellulose-based materials in electrochemical devices, highlighting their versatility and sustainability. rsc.org These materials can act as conducting electrolytes, binders in electrodes, and active materials in various energy storage and conversion systems. rsc.org Similar principles can be applied to develop novel materials from this compound.

Furthermore, new strategies for the selective functionalization of carbohydrates are constantly being developed. chemrxiv.orgnih.gov These methods allow for the precise attachment of other molecules to the glucose backbone, enabling the creation of complex, multifunctional materials with highly specific properties. chemrxiv.org

Deeper Elucidation of Structure-Function Relationships at the Molecular Level